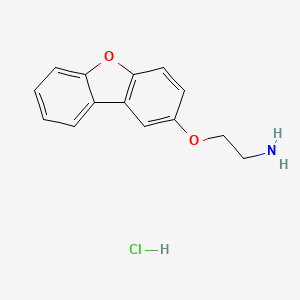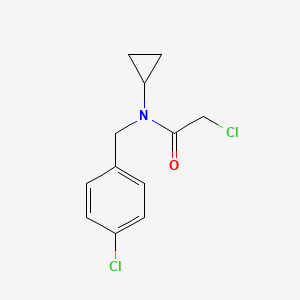
8-(二氟甲氧基)-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline often involves complex organic reactions. For instance, a procedure based on a directed ortho-lithiation reaction has been described for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a similar compound. This method allowed for various transformations, including fluorine–amine exchange to afford corresponding amino derivatives suitable for further chemical modifications (Hargitai et al., 2018).
Molecular Structure Analysis
Studies on related compounds, such as 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives, provide insights into the molecular structure and how it affects chemical properties. The molecular structure of these compounds was determined using single-crystal X-ray diffraction analyses, revealing the impact of steric configuration on their fluorescent properties (Yuting Chen et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline-related compounds are diverse. For example, a cascade approach developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines involves a silver-catalyzed intramolecular aminofluorination of alkyne, showcasing the compound's reactivity and potential for generating fluorinated isoquinolines (Liu et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be inferred from studies on tetrafluoro-6-methoxy-5,8-dihydroquinoline, which has a planar 1,4-cyclohexadiene ring indicating its stability and potential electronic properties (Katsuya Kato et al., 1996).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline in different environments. Research on related compounds demonstrates a variety of chemical behaviors, including selective C-H fluorination and reactions with nucleophilic and electrophilic reagents, highlighting the compound's versatility in chemical synthesis (Zhang et al., 2018).
科学研究应用
8-羟基喹啉在药物化学中的见解
8-羟基喹啉(8-HQ)衍生物,包括与8-(二氟甲氧基)-1,2,3,4-四氢喹啉结构相关的化合物,已被广泛研究其重要的生物活性。由于其金属螯合性质,这些活性涵盖了抗癌、HIV、神经退行性疾病等领域。对8-羟基喹啉的合成修饰旨在开发基于靶点的广谱药物分子,用于治疗多种危及生命的疾病。这项研究突显了药物化学家对8-羟基喹啉衍生物的兴趣,以开发新颖且药理学上有效的药剂,用于各种治疗靶点(Gupta, Luxami, & Paul, 2021)。
四氢异喹啉在治疗中的应用
1,2,3,4-四氢异喹啉(THIQ)衍生物的治疗应用,与感兴趣的化合物密切相关,已被专利用于包括癌症、疟疾、中枢神经系统(CNS)疾病和心血管疾病在内的各种活性。本综述强调了为其治疗活性合成的THIQ衍生物,展示了它们在药物发现中的潜力,特别是对于癌症和CNS疾病。它还指向了它们作为具有独特作用机制的新型药物候选者,用于传染病和其他治疗活动(Singh & Shah, 2017)。
分析方法和抗氧化活性
研究抗氧化活性的分析方法也涉及到更广泛的化合物类别,包括8-(二氟甲氧基)-1,2,3,4-四氢喹啉。这些研究侧重于开发和应用用于评估复杂样品的抗氧化能力的测定方法,潜在地包括所讨论化合物的衍生物。这些方法对于评估新化合物在各种应用中的抗氧化潜力至关重要,从食品工程到制药领域(Munteanu & Apetrei, 2021)。
安全和危害
Safety data sheets provide information about the safety and hazards of a substance. For example, “3-(Difluoromethoxy)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
未来方向
The field of difluoromethylation has seen recent advances and is a topic of ongoing research . The development of new methods for difluoromethylation and the invention of multiple difluoromethylation reagents have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
作用机制
Target of Action
It’s worth noting that similar compounds, such as zolbetuximab, target the cldn182 protein
Mode of Action
Related compounds, such as certain 8-difluoromethoxy-4-quinolone derivatives, have been found to inhibit the replication of the feline immunodeficiency virus (fiv) in cell lines . Another study suggests that sulfonamide derivatives conjugated with acetamide fragments exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (DHFR) . These findings may provide some insights into the potential mode of action of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline.
Biochemical Pathways
It’s known that metabolite sensing mechanisms of major nutrients and their derivatives can be affected in the development of various cancers
Pharmacokinetics
The elimination half-life was 7 to 8 hours, independently of the doses . This information might provide some insights into the potential pharmacokinetic properties of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline.
Result of Action
Related compounds have shown inhibitory effects on virus replication and antimicrobial and anticancer activities . These findings may provide some insights into the potential effects of this compound.
属性
IUPAC Name |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVCPDINIURFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OC(F)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489464.png)
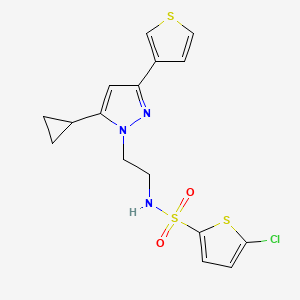

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)
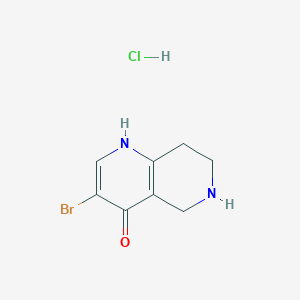
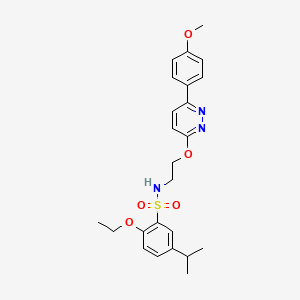


![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)
